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Introduction
Bufrolin has been identified as a potent and equipotent agonist for the G protein-coupled

receptor 35 (GPR35) in both human and rat orthologs.[1] GPR35 is an orphan receptor

predominantly expressed in the gastrointestinal tract and immune cells, suggesting its potential

role in inflammatory processes.[2] Agonist-induced internalization of GPCRs is a critical

mechanism for regulating receptor signaling and provides a robust method for characterizing

ligand activity.[3][4] These application notes provide a detailed protocol for utilizing Bufrolin to

induce and quantify GPR35 internalization, a key step in understanding its function and in the

development of therapeutic agents targeting this receptor.

Principle of the Assay
Upon binding of an agonist like Bufrolin, GPR35 undergoes a conformational change, leading

to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation

promotes the recruitment of β-arrestin proteins, which sterically hinder further G protein

coupling, leading to desensitization.[5][6] β-arrestin also acts as an adaptor protein, targeting

the receptor to clathrin-coated pits for endocytosis, thereby removing the receptor from the cell

surface.[5][7] This process of receptor internalization can be visualized and quantified using

techniques such as high-content imaging of fluorescently tagged receptors.[8][9]
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GPR35 Signaling Pathway Overview
GPR35 activation by an agonist such as Bufrolin can initiate multiple downstream signaling

cascades. The receptor has been shown to couple to various G protein subtypes, including

Gαi/o, Gα12/13, and Gαs, leading to diverse cellular responses.[10][11][12] Additionally,

GPR35 activation triggers β-arrestin-mediated signaling pathways.

Caption: GPR35 Signaling upon Bufrolin Activation.

Quantitative Data Summary
The following table summarizes the potency of Bufrolin and other reference compounds in

inducing GPR35-mediated responses, including receptor internalization.

Compound Target Assay Type EC₅₀ (nM) Reference

Bufrolin human GPR35a
Receptor

Internalization
12.6 ± 2.2 [8]

Bufrolin rat GPR35
β-arrestin-2

Recruitment
9.9 ± 0.4 [8]

Lodoxamide human GPR35a
Receptor

Internalization
15.8 ± 2.5 [8]

Lodoxamide rat GPR35
β-arrestin-2

Recruitment
12.5 ± 0.6 [8]

Zaprinast human GPR35a
Receptor

Internalization
199.5 ± 35.5 [8]

Zaprinast rat GPR35
β-arrestin-2

Recruitment
98.4 ± 3.7 [8]

Cromolyn

Disodium
human GPR35a

Receptor

Internalization
>10,000 [8]

Experimental Protocols
High-Content Imaging Assay for GPR35 Internalization
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This protocol details the steps for a high-content imaging-based assay to quantify Bufrolin-

induced internalization of GPR35. This method is adapted from established protocols for GPCR

internalization.[8][9]

Materials:

HEK293 cells stably expressing N-terminally FLAG-tagged human GPR35a fused to eYFP

(FLAG-hGPR35a-eYFP)

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Doxycycline

Poly-D-lysine coated 96-well imaging plates

Bufrolin and other test compounds

Paraformaldehyde (PFA)

Hoechst 33342 nuclear stain

Phosphate Buffered Saline (PBS)

High-content imaging system

Experimental Workflow Diagram:
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1. Seed FLAG-hGPR35a-eYFP
HEK293 cells in 96-well plates

2. Induce receptor expression
with Doxycycline (24h)

3. Wash cells with
serum-free medium

4. Treat with Bufrolin
(45 min, 37°C)

5. Fix cells with
Paraformaldehyde

6. Stain nuclei with
Hoechst 33342

7. Acquire images using
high-content imager

8. Quantify receptor internalization
(number of endocytic vesicles per cell)

Click to download full resolution via product page

Caption: Workflow for GPR35 Internalization Assay.

Procedure:
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Cell Seeding: Seed FLAG-hGPR35a-eYFP expressing HEK293 cells into poly-D-lysine

coated 96-well imaging plates at a density that will result in 70-80% confluency at the time of

the assay. Culture overnight in DMEM supplemented with 10% FBS and 1% penicillin-

streptomycin.

Receptor Expression Induction: The following day, replace the medium with fresh medium

containing doxycycline (e.g., 100 ng/mL) to induce the expression of the GPR35 fusion

protein. Incubate for 24 hours.

Cell Starvation: On the day of the assay, gently wash the cells twice with serum-free DMEM.

Compound Treatment: Prepare serial dilutions of Bufrolin and other test compounds in

serum-free DMEM. Add the compounds to the respective wells and incubate the plate at

37°C in a 5% CO₂ incubator for 45 minutes to induce receptor internalization.

Cell Fixation: Carefully remove the compound-containing medium and add 4%

paraformaldehyde in PBS to each well. Incubate for 15-20 minutes at room temperature to

fix the cells.

Nuclear Staining: Wash the cells three times with PBS. Add Hoechst 33342 solution (e.g., 10

µg/mL in PBS) to each well and incubate for 30 minutes at 37°C to stain the cell nuclei.

Imaging: Wash the cells three times with PBS. Acquire images using a high-content imaging

system. Use appropriate filter sets for eYFP (to visualize the receptor) and Hoechst 33342

(to identify individual cells).

Image Analysis: Utilize the image analysis software associated with the high-content imager

to quantify receptor internalization. This is typically done by identifying individual cells based

on the nuclear stain and then quantifying the number and/or intensity of fluorescent vesicles

(endocytic recycling compartments) within the cytoplasm of each cell. The number of

vesicles per cell is a direct measure of receptor internalization.

Immunofluorescence Staining for Native GPR35
Internalization
For cell lines endogenously expressing GPR35 or for primary cells, immunofluorescence

staining can be used to visualize receptor internalization.
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Materials:

Cells expressing GPR35

Cell culture plates or coverslips

Bufrolin

4% Paraformaldehyde (PFA) in PBS

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% normal goat serum in PBS)

Primary antibody against GPR35

Fluorophore-conjugated secondary antibody

DAPI or Hoechst for nuclear counterstaining

Mounting medium

Procedure:

Cell Culture and Treatment: Culture cells to the desired confluency. Treat with Bufrolin at the

desired concentration and for the appropriate time to induce internalization (e.g., 45 minutes

at 37°C). Include an untreated control.

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

Permeabilization: Wash cells three times with PBS and then permeabilize with 0.1% Triton X-

100 in PBS for 10 minutes.

Blocking: Wash cells three times with PBS and block with 5% normal goat serum in PBS for

1 hour at room temperature to prevent non-specific antibody binding.

Primary Antibody Incubation: Dilute the primary anti-GPR35 antibody in blocking buffer and

incubate with the cells overnight at 4°C.
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Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-

conjugated secondary antibody in blocking buffer and incubate for 1-2 hours at room

temperature, protected from light.

Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI or Hoechst

for 10 minutes.

Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips

onto microscope slides using an anti-fade mounting medium. Image the cells using a

fluorescence or confocal microscope. A decrease in cell surface fluorescence and an

increase in intracellular puncta in Bufrolin-treated cells compared to control cells indicates

receptor internalization.

Troubleshooting
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Problem Possible Cause Solution

No or low receptor

internalization
Low receptor expression

Optimize doxycycline

concentration and induction

time.

Inactive Bufrolin

Use a fresh stock of Bufrolin

and verify its activity with a

positive control.

Suboptimal incubation

time/temperature

Perform a time-course and

temperature optimization

experiment.

High background fluorescence
Non-specific antibody binding

(Immunofluorescence)

Increase blocking time and/or

concentration of blocking

agent. Titrate primary and

secondary antibodies.

Autofluorescence

Use an autofluorescence

quenching agent or

appropriate filter sets.

Cell detachment Harsh washing steps

Be gentle during washing

steps. Ensure proper coating

of plates/coverslips.

Cell toxicity of the compound

Test a range of compound

concentrations and assess cell

viability.

Conclusion
The provided protocols offer a robust framework for studying GPR35 internalization in response

to the agonist Bufrolin. These assays are valuable tools for academic researchers

investigating GPR35 biology and for drug development professionals screening for novel

modulators of this important receptor. The quantitative nature of the high-content imaging

assay makes it particularly suitable for determining the potency and efficacy of compounds,
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while immunofluorescence provides a valuable method for visualizing internalization in a more

native context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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